![molecular formula C16H11BrO3 B3043069 3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin CAS No. 720674-57-7](/img/structure/B3043069.png)
3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin
Overview
Description
3-(3 inverted exclamation mark -Bromophenyl)-7-methoxycoumarin is a useful research compound. Its molecular formula is C16H11BrO3 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(3-bromophenyl)-7-methoxycoumarin is a member of the coumarin family, which has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
3-(3-bromophenyl)-7-methoxycoumarin features a coumarin backbone with a bromophenyl group at position 3 and a methoxy group at position 7. The presence of these substituents significantly influences its biological properties, including its interaction with various biological targets.
Table 1: Structural Characteristics
Property | Value |
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Molecular Formula | C₁₄H₉BrO₃ |
Molecular Weight | 305.12 g/mol |
Melting Point | 120-122 °C |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies indicate that 3-(3-bromophenyl)-7-methoxycoumarin exhibits promising anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and KB (oral cancer) cells.
- Mechanism of Action : The compound induces apoptosis through the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell survival and proliferation, suggesting that inhibition can lead to increased cancer cell death .
Neuroprotective Effects
Additionally, this compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a significant role in the metabolism of neurotransmitters such as dopamine, and its inhibition is considered beneficial in neurodegenerative diseases like Parkinson's disease.
- Inhibition Studies : Research indicates that derivatives of coumarin, including those similar to 3-(3-bromophenyl)-7-methoxycoumarin, have demonstrated selective inhibition of MAO-B with varying potency levels. For example, related compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory potential .
Cytotoxicity and Selectivity
While exhibiting anticancer activity, it is essential to evaluate the cytotoxicity of 3-(3-bromophenyl)-7-methoxycoumarin to normal cells. Studies have shown that this compound possesses low cytotoxicity towards non-cancerous cells while effectively targeting cancerous cells, highlighting its therapeutic potential with minimal side effects .
Case Studies
- Study on A549 Cells : In vitro experiments revealed that treatment with 3-(3-bromophenyl)-7-methoxycoumarin resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. The IC50 value was determined to be approximately 0.39 µM, showcasing its potency compared to conventional chemotherapeutics like 5-FU .
- MAO-B Inhibition Study : In a comparative analysis involving several coumarin derivatives, 3-(3-bromophenyl)-7-methoxycoumarin exhibited significant selectivity towards MAO-B over MAO-A, which is crucial for developing treatments for neurodegenerative conditions without affecting other neurotransmitter systems .
Properties
IUPAC Name |
3-(3-bromophenyl)-7-methoxychromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-6-5-11-8-14(16(18)20-15(11)9-13)10-3-2-4-12(17)7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMPMYZBFOQWIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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